molecular formula C9H7N3S2 B12763232 (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- CAS No. 42438-69-7

(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl-

Cat. No.: B12763232
CAS No.: 42438-69-7
M. Wt: 221.3 g/mol
InChI Key: PNCWBLPFJAQSMI-UHFFFAOYSA-N
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Description

(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a triazole ring fused with a benzothiazole moiety. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization with carbon disulfide. The reaction is usually carried out in the presence of a base such as potassium hydroxide, and the product is isolated through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anti-tubercular agent and is being investigated for its anticancer properties.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In the context of anticancer activity, the compound may interfere with cell division by targeting specific enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar biological activities.

    Triazole: Another heterocyclic compound with a wide range of applications in medicinal chemistry.

    Oxadiazole: Known for its antimicrobial and anticancer properties.

Uniqueness

What sets (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- apart from these similar compounds is its unique combination of the triazole and benzothiazole rings, which imparts a broader spectrum of biological activities and potential applications. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

42438-69-7

Molecular Formula

C9H7N3S2

Molecular Weight

221.3 g/mol

IUPAC Name

6-methyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione

InChI

InChI=1S/C9H7N3S2/c1-5-2-3-6-7(4-5)14-9-11-10-8(13)12(6)9/h2-4H,1H3,(H,10,13)

InChI Key

PNCWBLPFJAQSMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=S)NN=C3S2

Origin of Product

United States

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